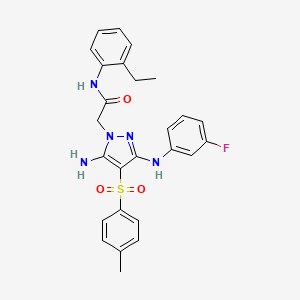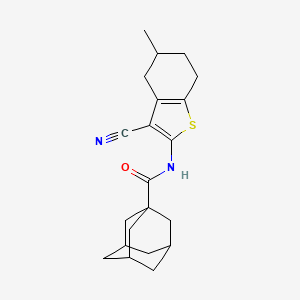
2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has attracted attention from the scientific community due to its potential applications in various fields. MTAA is a thiazole-based compound that has been synthesized using different methods. It has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Selective Antagonists for Human Adenosine A3 Receptors
Research indicates that derivatives of thiazole and thiadiazole, including compounds related to 2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. These compounds have shown potential in modulating receptor activity, which is significant in various physiological processes and potential therapeutic applications (Jung et al., 2004).
Antimicrobial and Hemolytic Activity
A series of derivatives of 1,3,4-oxadiazole compounds have been prepared and evaluated for their antimicrobial and hemolytic activities. The synthesized compounds displayed activity against selected microbial species, highlighting their potential as antimicrobial agents with less toxicity (Gul et al., 2017).
Pharmacological Potential in Cancer and Inflammation
The pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions has been conducted. These studies suggest the potential of these compounds in addressing various health conditions, including their role in cancer treatment and inflammation management (Faheem, 2018).
Antitumor and Antimicrobial Agents
Research into hydrazide and oxadiazole derivatives, starting from 3-methoxyphenol, has led to the development of compounds with significant in vitro antimicrobial activity against various bacteria and fungi, as well as antiproliferative activity against human tumor cell lines. These findings underscore the potential of such derivatives as chemotherapeutic agents (Kaya et al., 2017).
Anticancer and Antiviral Activities
Novel compounds with a basis in 2-pyrazoline-substituted 4-thiazolidinones have been synthesized and evaluated for their anticancer and antiviral activities. These compounds have shown selective inhibition of leukemia cell lines and high activity against specific virus strains, highlighting their potential in anticancer and antiviral therapies (Havrylyuk et al., 2013).
Eigenschaften
IUPAC Name |
2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c1-20-10-4-2-3-9(7-10)12-17-18-14(21-12)23-8-11(19)16-13-15-5-6-22-13/h2-7H,8H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGCGKXHURKASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2836857.png)
![2-Methyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836859.png)


![1-methyl-3-({[(2-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2836866.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2836868.png)

![4-[4-({1-[(4-Methylphenyl)acetyl]piperidin-4-yl}methoxy)benzoyl]morpholine](/img/structure/B2836871.png)
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836872.png)
![N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2836873.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2836874.png)